科托因

描述

Novel Ni(0)-COT Complexes

The study presented in the first paper investigates the reaction of nickel(0) complexes with cyclooctatetraene (COT) to form mononuclear complexes with semiaromatic planar COT ligands. These ligands exhibit alternating single and double bonds, indicative of a [C8H8]- ligand. Further reactions lead to the formation of dinuclear complexes with different structural configurations of the COT ligand, either tub-shaped and olefinic or planar and semiaromatic. The characterization of these products was performed using IR, NMR spectroscopy, and X-ray structure analysis, providing insights into the molecular structure and chemical properties of these novel complexes .

Developments in Chemistry and Biological Application of Cotarnine

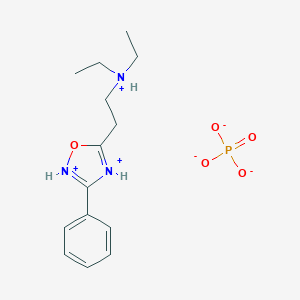

Cotarnine, with its tetrahydroisoquinoline core, is highlighted in the second paper as a significant organic molecule with notable biological properties. The paper reviews the chemistry of cotarnine and its derivatives, focusing on their synthesis, reactivity, and biological applications. By functionalizing the core structure, the biological properties of cotarnine can be altered, leading to the creation of new bioactive products. This comprehensive review serves to update the information on cotarnine chemistry and its potential applications in the synthesis of various bioactive compounds .

Total Synthesis of Optically Active Cotylenol

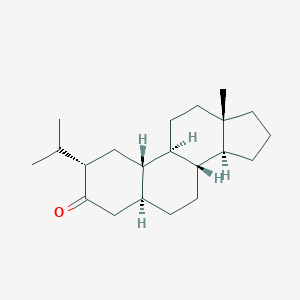

The third paper describes the total synthesis of cotylenol, a fungal metabolite known for its leaf growth activity. The synthesis process involves the condensation of two iridoid synthons, followed by an intramolecular ene reaction to form an eight-membered ring, and the introduction of an α-hydroxyl group. This synthesis marks the first time cotylenol has been produced optically active, and it provides a method for creating a tricyclic carbon framework characteristic of fusicoccane diterpenoids .

Synthesis of Analogues of COTC with Anti-tumour Properties

In the fourth paper, the synthesis of novel analogues of the Streptomyces metabolite COTC is discussed. Using (−)-quinic acid as a chiral starting material, three new analogues were synthesized. These compounds were then bioassayed against two lung cancer cell lines, A549 and H460, to evaluate their anti-tumor properties. The study presents a new approach to creating bioactive compounds with potential therapeutic applications in cancer treatment .

科学研究应用

-

- Cotton is an irreplaceable economic crop with extremely elongated fiber cells specialized in seed epidermis, making it of high research and application value .

- Research on cotton has navigated various aspects, from multi-genome assembly, genome editing, mechanism of fiber development, metabolite biosynthesis, and analysis to genetic breeding .

- Genomic and 3D genomic studies reveal the origin of cotton species and the spatiotemporal asymmetric chromatin structure in fibers .

- Mature multiple genome editing systems, such as CRISPR/Cas9, Cas12 (Cpf1) and cytidine base editing (CBE), have been widely used in the study of candidate genes affecting fiber development .

-

Climate Resilience through Genetic Modifications

- Cotton production has been unstable over the years due to climate change induced biotic stresses such as insects, diseases, and weeds, as well as abiotic stresses including drought, salinity, heat, and cold .

- A promising strategy for improving tolerance against these stresses is genetic engineering .

- The essential concepts and techniques include genome editing via clustered regularly interspaced short palindromic repeats (CRISPR) / CRISPR-associated protein 9 (CRISPR-Cas9), overexpression of target genes, downregulation using RNA interference (RNAi), and virus-induced gene silencing (VIGS) .

-

Textile Science and Clothing Technology

- Cotton and its derivatives are widely used in the “Health care textile” area .

- The cotton-based materials have been used in external (surgical clothing, surgical covers, and beddings) and internal (traditional and advanced wound dressing, tissue engineering, drug delivery, surgical area, and dental applications) application .

- Due to different medical demands, the modification of cotton has been developed to meet the diverse requirements with different biomaterial applications .

- The cotton has unique properties such as high surface area, favorable mechanical property, gas permeability, cellulose fibers, etc. which makes it a good candidate for use in medical and biomedical applications .

安全和危害

Cotton dust, often present in the air during cotton handling and processing, may contain many substances including ground-up plant matter, fiber, bacteria, fungi, soil, pesticides, non-cotton matter, and other contaminants that may have accumulated during growing, harvesting, and subsequent processing or storage periods .

未来方向

属性

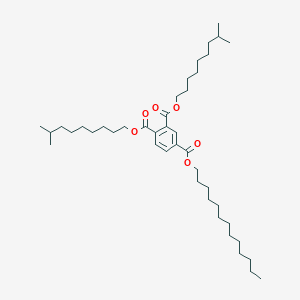

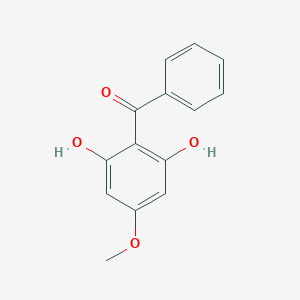

IUPAC Name |

(2,6-dihydroxy-4-methoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-18-10-7-11(15)13(12(16)8-10)14(17)9-5-3-2-4-6-9/h2-8,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJZOHHIXSIJFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)O)C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197320 | |

| Record name | Cotoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cotoin | |

CAS RN |

479-21-0 | |

| Record name | (2,6-Dihydroxy-4-methoxyphenyl)phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cotoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cotoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8618Z93DA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol](/img/structure/B155420.png)